Cas no 1805402-69-0 (Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate)

Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate
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- Inchi: 1S/C12H13FN2O2/c1-2-17-12(16)5-8-3-10(13)4-9(6-14)11(8)7-15/h3-4H,2,5-6,14H2,1H3
- InChI Key: DLBVEKILUAPCDS-UHFFFAOYSA-N
- SMILES: FC1C=C(CN)C(C#N)=C(C=1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 313
- XLogP3: 0.8
- Topological Polar Surface Area: 76.1
Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015022548-250mg |
Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate |
1805402-69-0 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
Alichem | A015022548-1g |
Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate |
1805402-69-0 | 97% | 1g |
1,460.20 USD | 2021-06-18 | |
Alichem | A015022548-500mg |
Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate |
1805402-69-0 | 97% | 500mg |
798.70 USD | 2021-06-18 |
Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate
Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate (CAS No. 1805402-69-0): A Comprehensive Overview
Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate (CAS No. 1805402-69-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, holds promise in various biochemical applications, particularly in the synthesis of novel therapeutic agents. Its molecular structure, incorporating both fluorine and cyano functional groups, makes it a versatile intermediate in the creation of complex molecules.
The significance of this compound lies in its potential role as a building block for more intricate pharmacological entities. The presence of an amino methyl group at the third position and a cyano group at the second position of the phenyl ring contributes to its reactivity, enabling diverse chemical transformations. These attributes have positioned Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate as a valuable asset in the synthetic chemist's toolkit.
In recent years, there has been a surge in research focused on developing innovative treatments for various diseases. Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate has been explored in several preclinical studies due to its structural motifs that are reminiscent of known bioactive compounds. The fluorine atom, in particular, is a common feature in many drugs known for their enhanced metabolic stability and bioavailability.
One of the most compelling aspects of Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. By leveraging the reactivity of this compound, researchers aim to develop molecules that can selectively inhibit aberrant kinase activity, thereby offering new therapeutic strategies.
Furthermore, the cyano group present in Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate can be further functionalized to introduce additional pharmacophores. This flexibility allows for the creation of a wide array of derivatives with tailored biological activities. Such modifications are essential for optimizing drug candidates for clinical use, ensuring they exhibit high efficacy while minimizing side effects.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate aligns with this trend by incorporating a fluorine atom into its structure. This substitution not only enhances the compound's stability but also influences its interactions with biological targets, potentially leading to improved therapeutic outcomes.
Recent advancements in computational chemistry have also facilitated the design and optimization of molecules like Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate. By employing sophisticated modeling techniques, researchers can predict the behavior of this compound in various biochemical contexts, accelerating the drug discovery process. These computational tools help identify promising derivatives and guide experimental efforts more efficiently.
The synthesis of Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The process typically begins with the functionalization of a fluorinated phenol precursor, followed by introduction of the cyano and amino methyl groups. Each step must be meticulously controlled to avoid unwanted side products and to maintain the integrity of the desired structure.
In conclusion, Ethyl 3-aminomethyl-2-cyano-5-fluorophenylacetate (CAS No. 1805402-69-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents with potential applications in treating various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly critical role in shaping the future of medicine.
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